molecular formula C27H29ClN2O3S2 B131829 MK-571 Methyl Ester CAS No. 120443-15-4

MK-571 Methyl Ester

Katalognummer: B131829
CAS-Nummer: 120443-15-4
Molekulargewicht: 529.1 g/mol
InChI-Schlüssel: LKJDBNVYDOBYMF-YRNVUSSQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

MK-571 Methyl Ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity Against Hepatitis C Virus (HCV)

MK-571 has demonstrated significant antiviral properties, particularly against the Hepatitis C virus (HCV). Research indicates that MK-571 inhibits HCV replication in a dose-dependent manner. In studies involving Huh7.5 cells harboring a subgenomic genotype 1b replicon, MK-571 treatment resulted in a substantial reduction of HCV RNA levels.

  • Key Findings:
    • A 50% effective concentration (EC50) of MK-571 was found to be approximately 9 μM.
    • The maximum reduction in HCV RNA levels reached about 11-fold at higher concentrations (up to 50 μM) .
    • The antiviral effect was linked more closely to its action as a cysteinyl leukotriene receptor 1 (CysLTR1) antagonist rather than MRP inhibition .

Inhibition of Multidrug Resistance Proteins

MK-571 is widely utilized as a tool compound to study the role of MRPs in drug transport and efflux mechanisms. It has been shown to inhibit MRP2, which is crucial for the cellular efflux of various drugs and xenobiotics.

  • Research Insights:
    • MK-571 significantly reduced the efflux of flavonoid conjugates from Caco-2 cells, indicating its role in modulating drug absorption and metabolism .
    • Studies revealed that MK-571 not only inhibits MRP2 but also affects phase-2 conjugation processes, thereby impacting the bioavailability of flavonoids .

Effects on Immune Cell Migration

MK-571 has been shown to influence the migration of immune cells, particularly dendritic cells (DCs) and T cells. By inhibiting MRP1, MK-571 affects the transport of leukotrienes, which are critical mediators in immune responses.

  • Experimental Observations:
    • In human skin explants treated with MK-571, there was a notable decrease in the emigration of DCs and T cells into the culture medium, suggesting that MK-571 can modulate immune cell trafficking .
    • The inhibition was concentration-dependent, providing insights into its potential therapeutic applications in inflammatory diseases .

Modulation of Cellular cAMP Levels

MK-571 has been implicated in studies examining intracellular signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP). By inhibiting MRPs, MK-571 can affect cAMP efflux from cells.

  • Research Findings:
    • Inhibition of MRP-dependent transport by MK-571 led to increased intracellular cAMP levels under certain experimental conditions .
    • This modulation may have implications for understanding signaling pathways involved in various physiological and pathological processes.

Potential Applications in Cancer Therapy

Given its ability to inhibit multidrug resistance proteins, MK-571 is being explored for its potential role in enhancing the efficacy of chemotherapeutic agents by preventing drug efflux from cancer cells.

  • Case Study Insights:
    • Studies have indicated that co-administration of MK-571 with certain chemotherapeutics can enhance their cytotoxic effects against resistant cancer cell lines .

Data Summary Table

Application AreaKey FindingsReferences
Antiviral ActivityInhibits HCV replication; EC50 ~9 μM; maximum RNA reduction ~11-fold
Drug Transport ModulationInhibits MRP2; reduces flavonoid efflux; affects phase-2 conjugation
Immune Cell MigrationDecreases DC and T cell emigration; concentration-dependent effects
cAMP Signaling ModulationIncreases intracellular cAMP levels; impacts signaling pathways
Cancer Therapy EnhancementEnhances efficacy of chemotherapeutics against resistant cancer cells

Vergleich Mit ähnlichen Verbindungen

Similar compounds to MK-571 Methyl Ester include:

This compound is unique due to its dual action as a leukotriene receptor antagonist and multidrug resistance protein 1 inhibitor, making it a valuable tool in both inflammation and cancer research .

Biologische Aktivität

MK-571 Methyl Ester, commonly referred to as MK-571, is a potent compound primarily recognized for its role as an inverse agonist of the cysteinyl leukotriene receptor 1 (CysLT1). This article delves into the biological activity of MK-571, highlighting its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties:

  • Chemical Name: 3-[[[3-[(1 E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl][[3-(dimethylamino)-3-oxopropyl]thio]methyl]thio]propanoic acid
  • Molecular Weight: 515.09 g/mol
  • Solubility: Soluble in DMSO (maximum concentration: 100 mM) .

Mechanism of Action:
MK-571 acts as a CysLT1 receptor inverse agonist with an effective concentration (EC50) of approximately 1.3 nM. It antagonizes LTD4-induced contractions in guinea pig trachea and ileum, demonstrating significant pharmacological activity in respiratory and gastrointestinal systems . Additionally, MK-571 inhibits multidrug resistance protein 1 (MRP1), enhancing the effectiveness of cytotoxic agents against malignant cells .

Biological Effects

1. Inhibition of Leukotriene Mediated Responses:
MK-571 effectively reduces the contraction induced by leukotrienes in various tissues, which is crucial for managing conditions like asthma and allergic responses. The pA2 values for antagonizing LTD4 are reported as 9.4 and 10.5 for guinea pig trachea and ileum, respectively .

2. Modulation of Drug Resistance:
As an MRP1 inhibitor, MK-571 has been shown to augment the effects of chemotherapeutic agents on cancer cells by preventing the efflux of drugs from these cells. This property has significant implications for cancer treatment strategies .

3. Impact on Flavonoid Conjugation:
Research indicates that MK-571 inhibits phase-2 conjugation processes in enterocytes, affecting the metabolism of flavonoids such as kaempferol and quercetin. This inhibition leads to increased intracellular concentrations of flavonoid aglycones and reduced efflux of their conjugates from Caco-2 cells .

Case Studies and Research Findings

Case Study: Uveal Melanoma Treatment
A study investigated the effects of MK-571 on uveal melanoma (UM) cell lines. The results showed that MK-571 treatment led to:

  • Reduced Cell Viability: A dose-dependent decrease in cell proliferation was observed.
  • Induction of Apoptosis: Treatment with MK-571 at concentrations of 75 μM resulted in significant apoptotic cell death, while higher concentrations (100 μM) induced necrosis .
Concentration (μM)Cell Viability (%)Apoptosis Induction
25~90No
50~75Minimal
75~50High
100~30Very High

Research Findings on Inflammation
MK-571 has been implicated in enhancing interleukin-6 production in activated human monocytic cells, suggesting a potential role in inflammatory responses . This finding indicates that while MK-571 may inhibit certain pathways, it can also modulate immune responses.

Eigenschaften

IUPAC Name

methyl 3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29ClN2O3S2/c1-30(2)25(31)13-15-34-27(35-16-14-26(32)33-3)21-6-4-5-19(17-21)7-11-23-12-9-20-8-10-22(28)18-24(20)29-23/h4-12,17-18,27H,13-16H2,1-3H3/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJDBNVYDOBYMF-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)CCSC(C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437373
Record name MK-571 Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120443-15-4
Record name MK-571 Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.